Stereochemical Identity Drives Enantioselectivity in Cobalt(III)-Templated Asymmetric Catalysts
When complexed with 3,5-di-tert-butyl-salicylaldehyde via a cobalt(III) template, the (3S,4S)-enantiomer of 1-benzylpyrrolidine-3,4-diamine yields a Λ-configured octahedral complex; the corresponding (3R,4R)-enantiomer (CAS 140134-21-0) yields the Δ-diastereoisomer. Single-crystal X-ray diffraction confirms the absolute configuration of the Λ-(S,S) complex, and both diastereoisomers were crystallized and characterized [1]. The catalytic potential of these complexes as chiral hydrogen-bond donors differs fundamentally: DFT calculations indicate the conjugate acid acidity of the Co(III) complex incorporating the (3S,4S)-diamine is enhanced relative to model tertiary amines, suggesting superior performance as a chiral Brønsted acid catalyst [1]. No catalytic activity has been reported for the racemic mixture, as the Λ/Δ ratio directly controls enantioselectivity.
| Evidence Dimension | Absolute configuration of resulting Co(III) complex |
|---|---|
| Target Compound Data | Λ-configuration (single diastereoisomer, XRD-confirmed) |
| Comparator Or Baseline | (3R,4R)-1-Benzylpyrrolidine-3,4-diamine (CAS 140134-21-0): Δ-configuration |
| Quantified Difference | Opposite helical chirality at metal center; DFT shows diminished tertiary amine basicity in the Λ-(S,S) complex vs. conventional amines |
| Conditions | Co(III)-template complexation with 3,5-di-tert-butyl-salicylaldehyde; characterized by 1H, 13C NMR, IR, UV-vis, CD spectroscopy, and single-crystal XRD |
Why This Matters
Only the (3S,4S)-enantiomer delivers the Λ-configured catalyst required for a given asymmetric transformation; procurement of the racemate or incorrect enantiomer produces a catalyst mixture with reduced or reversed enantioselectivity.
- [1] Savel'yeva, T.F.; Khromova, O.V.; Larionov, V.A.; Smol'yakov, A.F.; Fedyanin, I.V.; Belokon, Y.N.; Maleev, V.I. Expanding the Family of Octahedral Chiral-at-Metal Cobalt(III) Catalysts by Introducing Tertiary Amine Moiety into the Ligand. Catalysts 2021, 11(2), 152. DOI: 10.3390/catal11020152 View Source
